molecular formula C14H20N2O3S B5201789 N-[2-(tert-butylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide

N-[2-(tert-butylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide

Cat. No.: B5201789
M. Wt: 296.39 g/mol
InChI Key: MQKIHPRWAQHPCP-UHFFFAOYSA-N
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Description

N-[2-(tert-butylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide is an organic compound that features a benzamide core substituted with a nitro group, a methyl group, and a tert-butylsulfanyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide typically involves the following steps:

    Formation of the tert-butylsulfanyl ethyl intermediate: This can be achieved by reacting tert-butylthiol with an appropriate ethyl halide under basic conditions.

    Nitration of the benzamide core: The introduction of the nitro group is usually carried out using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).

    Coupling of the intermediates: The final step involves coupling the tert-butylsulfanyl ethyl intermediate with the nitrated benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The tert-butylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving nitrobenzamide derivatives.

    Medicine: Potential use in drug discovery and development, particularly for its nitro and sulfanyl functionalities which are common in pharmacophores.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide would depend on its specific application. Generally, the nitro group can participate in redox reactions, while the sulfanyl group can interact with biological thiols. These interactions can modulate various molecular targets and pathways, such as enzyme inhibition or activation, and redox signaling.

Comparison with Similar Compounds

  • N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzene-1-sulfonamide
  • N-[2-(tert-butylsulfanyl)ethyl]-N’-[3-(trifluoromethyl)phenyl]urea
  • N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide

Uniqueness: N-[2-(tert-butylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide is unique due to the combination of its nitro, methyl, and tert-butylsulfanyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10-11(6-5-7-12(10)16(18)19)13(17)15-8-9-20-14(2,3)4/h5-7H,8-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKIHPRWAQHPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCSC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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